molecular formula C20H17NO4S B2669809 N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide CAS No. 2320726-44-9

N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide

Cat. No. B2669809
CAS RN: 2320726-44-9
M. Wt: 367.42
InChI Key: DUAGDTOMMOKDBT-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide, commonly known as BN82002, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BN82002 is a sulfonamide derivative that belongs to the class of naphthalene-based compounds. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Fluoride Sensor Development

  • Application : A core-substituted naphthalene diimide sensor, which is structurally similar to N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide, was developed as a highly fluorescent fluoride sensor. This compound showed unique selectivity and reactivity for fluoride ions, demonstrating potential as a colorimetric response sensor in various solvent environments (Bhosale et al., 2009).

Organic Conductors and Metal-Insulator Transition

  • Application : Research on organic conductors using BEDT-TTF salts with organic bis-sulfonate anions revealed that specific hydrogen bonds dynamically control electronic structures. This study provides insights into the sensitivity of electronic properties to structural modifications, which is relevant to materials similar to this compound (Camerel et al., 2013).

Fuel Cell Applications

  • Application : Sulfonated naphthalene dianhydride based polyimide copolymers were studied for their potential in fuel cell applications. These copolymers, similar in structure to this compound, demonstrated properties like water sorption and proton conductivity, making them suitable for direct methanol fuel cells (Einsla et al., 2005).

Enzyme Inhibition Studies

  • Application : Sulfonamide derivatives of dagenan chloride were studied for their enzyme inhibition activity, specifically targeting lipoxygenase and α-glucosidase. These findings are significant for compounds like this compound, as they may offer potential applications in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Photophysical Studies

  • Application : The study of photophysical properties of certain probes in various solvents, including those related to naphthalene sulfonamide, provides valuable insights into their behavior in biological systems. This research is relevant for understanding the fluorescence and solvency characteristics of compounds like this compound in different environments (Cerezo et al., 2001).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-26(23,20-11-3-7-15-6-1-2-8-16(15)20)21-14-17(18-9-4-12-24-18)19-10-5-13-25-19/h1-13,17,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGDTOMMOKDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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